molecular formula C21H27ClN2O2 B12429584 Hydroxyzine D4

Hydroxyzine D4

Cat. No.: B12429584
M. Wt: 378.9 g/mol
InChI Key: ZQDWXGKKHFNSQK-RCYYZLFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyzine D4 is a deuterium-labeled variation of Hydroxyzine, a chemical compound known for its anticholinergic, anxiolytic, and analgesic properties. It is classified as a heterocyclic histamine H1-receptor antagonist . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyzine D4 can be synthesized through the deuteration of Hydroxyzine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes typically use deuterium oxide (D2O) or deuterated solvents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxyzine D4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Hydroxyzine D4

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in understanding the metabolism and distribution of Hydroxyzine in the body .

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]ethanol

InChI

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i14D2,16D2

InChI Key

ZQDWXGKKHFNSQK-RCYYZLFTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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